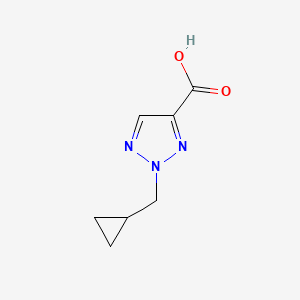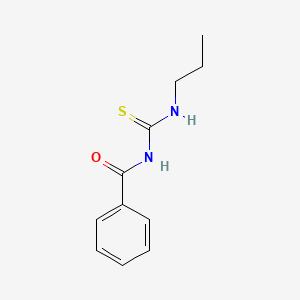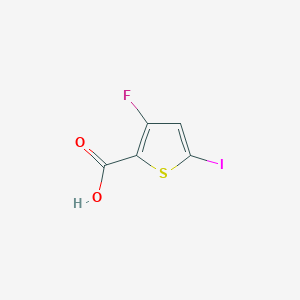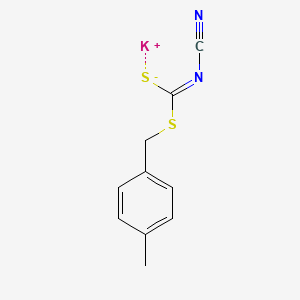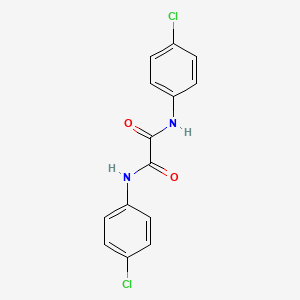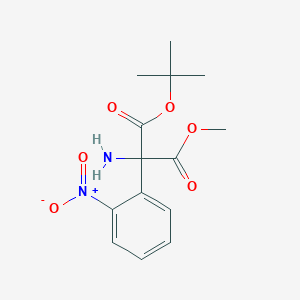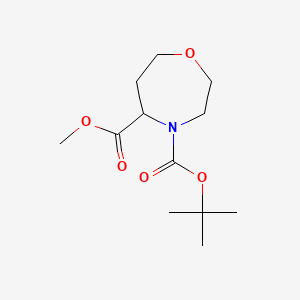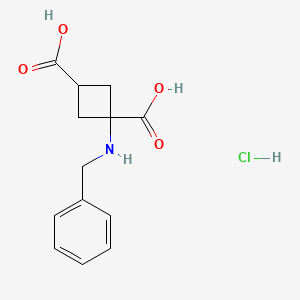
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a benzylamino group attached to a cyclobutane ring, which also contains two carboxylic acid groups. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Benzylamino Group: This step usually involves the nucleophilic substitution of a suitable benzylamine derivative onto the cyclobutane ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as high-pressure reactors for cycloaddition reactions, and continuous flow systems for efficient carboxylation and salt formation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced carboxylic acids.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: The compound can be studied for its binding affinity to various proteins.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Therapeutic Agents: Investigation into its therapeutic properties for treating diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
Mécanisme D'action
The mechanism of action of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1s,3s)-1-(Amino)cyclobutane-1,3-dicarboxylic acid: Lacks the benzyl group, which may affect its binding properties.
(1s,3s)-1-(Phenylamino)cyclobutane-1,3-dicarboxylic acid: Contains a phenyl group instead of a benzyl group, which can influence its reactivity and interactions.
Uniqueness
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16ClNO4 |
|---|---|
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
1-(benzylamino)cyclobutane-1,3-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H15NO4.ClH/c15-11(16)10-6-13(7-10,12(17)18)14-8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2,(H,15,16)(H,17,18);1H |
Clé InChI |
KRQXMIQAZACZKU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C(=O)O)NCC2=CC=CC=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

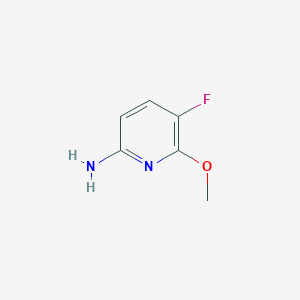
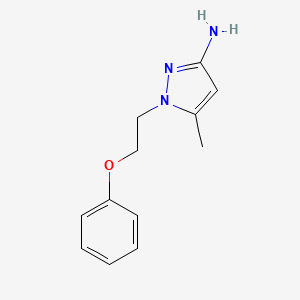
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
